molecular formula C13H11Br B018806 3-(Bromomethyl)biphenyl CAS No. 14704-31-5

3-(Bromomethyl)biphenyl

Cat. No.: B018806
CAS No.: 14704-31-5
M. Wt: 247.13 g/mol
InChI Key: RTFPTPXBTIUISM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)biphenyl, also known as 3-Phenylbenzyl bromide, is an organic compound with the molecular formula C13H11Br and a molecular weight of 247.13 g/mol . This compound presents as an off-white to light yellow crystalline powder and is a valuable building block in organic synthesis and pharmaceutical research. This compound is primarily used as a key synthetic intermediate for the preparation of amino alcohols . Its specific applications include the synthesis of NH-benzyl-(1R,2S)-norephedrine, NH-3-phenylbenzyl-(1R,2S)-norephedrine, and (1R,2S)-2-(benzylamino)-1,2-diphenylethanol . These amino alcohols have potential applications in the development of pharmaceuticals for various therapeutic areas . Furthermore, its utility extends to its role as a precursor for other chemicals, such as 3-Phenylbenzylamine . Chemical Properties: Molecular Weight: 247.13 g/mol Melting Point: 57-61 °C Boiling Point: 185°C at 12 mmHg Density: 1.341 g/cm³ Solubility: Soluble in chloroform and methanol Handling and Storage: This compound has associated hazard codes and requires careful handling. It should be stored in a freezer under an inert atmosphere at -20°C . Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and safety information. Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(bromomethyl)-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFPTPXBTIUISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397563
Record name 3-(Bromomethyl)biphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14704-31-5
Record name 3-(Bromomethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)biphenyl
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Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

Radical bromination using NBS and azobisisobutyronitrile (AIBN) is a widely studied method. However, recent advancements prioritize greener alternatives due to NBS’s cost and handling challenges.

Dibromohydantoin as a Brominating Agent

The Chinese patent CN101648839B discloses a sunlight-initiated bromination method using dibromohydantoin. In this process:

  • Substrate : 4'-Methyl-2-cyanobiphenyl (OTBN) is dissolved in dichloromethane.

  • Conditions : Reactions proceed at 0–20°C under sunlight for 2–4 hours.

  • Yield : 85–86.5% with >98% purity after crystallization.

The absence of artificial initiators like AIBN reduces costs and enhances safety. Sunlight activation aligns with green chemistry principles, though regional climate variability may limit scalability.

Photo-Initiated Bromination

Mercury Vapor Lamp Systems

The U.S. patent US6214999B1 details a photo-bromination method using DBDMH or bromine under mercury vapor lamps:

  • Setup : A turbomixer-stirred reactor with a 150-watt lamp maintains reflux conditions.

  • Solvent : Dichloromethane facilitates biphasic reactions with water, improving selectivity.

  • Scale : Industrial adaptations use pulsed-column reactors for continuous processing.

This method achieves precise temperature control (0–25°C) but requires specialized equipment, increasing capital costs.

Sunlight-Driven Bromination

The CN101648839B method eliminates artificial light sources, relying on solar irradiation:

  • Reaction Time : 2–4 hours, depending on light intensity.

  • Additives : Water enhances selectivity by minimizing di-bromination byproducts.

  • Purity : Post-crystallization purity exceeds 98%, suitable for pharmaceutical applications.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale production employs tubular plug-flow reactors to optimize light exposure and cooling:

  • Temperature : Maintained at 10°C via glycol-water jackets.

  • Throughput : 600 kg/h of OTBN/DBDMH solution processed with dichloromethane.

Solvent and Reagent Recovery

Dichloromethane is partially recycled via distillation, reducing waste and costs. Methyl tert-butyl ether aids crystallization, enabling high-purity product isolation.

Comparative Analysis of Methods

Parameter Dibromohydantoin/Sunlight DBDMH/Mercury Lamp
Brominating Agent CostLowModerate
Energy InputNone (sunlight)High (artificial light)
Reaction Time2–4 hours1–3 hours
Yield85–91.5%Not explicitly reported
Byproduct Formation<6% di-brominatedControlled via biphasic
ScalabilityClimate-dependentHigh

The sunlight method excels in sustainability but faces geographical limitations. Mercury lamp systems offer consistency and faster reaction times, critical for industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(Bromomethyl)biphenyl serves as a crucial building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo various chemical reactions allows for the development of diverse derivatives that can exhibit specific biological activities.

Catalysis
The compound can function as a ligand in catalytic reactions, especially in transition metal-catalyzed processes. This application is vital for synthesizing fine chemicals and pharmaceuticals, where efficiency and selectivity are paramount.

Biological and Medicinal Applications

Drug Development
Due to its unique structural features, this compound is a candidate for drug discovery. It can be modified to enhance biological activity against various targets, including enzymes and receptors. The bromomethyl group may facilitate interactions with nucleophilic sites in biological molecules, potentially leading to new therapeutic agents .

Biochemical Probes
The compound can also serve as a biochemical probe to study cellular pathways and molecular interactions. Its reactivity enables researchers to investigate complex biochemical processes and develop new diagnostic tools.

Material Science

Advanced Materials Development
In material science, this compound is utilized in creating advanced materials such as polymers and coatings. Its stability and functional versatility make it suitable for applications requiring specific mechanical or chemical properties.

Organic Electronics
The compound has potential applications in the electronics industry, particularly in developing organic semiconductors and other electronic materials. Its structural characteristics contribute to the performance of devices like organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .

Comparison with Related Compounds

Compound NameKey FeaturesApplications
3-(Chloromethyl)biphenylSimilar structure with a chloromethyl groupDrug development, chemical synthesis
3-(Bromomethyl)-3'-(trifluoromethyl)-biphenylContains trifluoromethyl group enhancing stabilityCatalysis, advanced materials
3-(Bromomethyl)-4'-cyano-biphenylCyano group adds unique reactivitySynthesis of pharmaceuticals

Case Studies and Research Findings

Recent studies have highlighted the utility of biphenyl derivatives in medicinal chemistry. For instance, biphenyl compounds have been explored for their anti-inflammatory and antitumor activities. The incorporation of halogenated groups like bromine enhances their pharmacological profiles by improving metabolic stability and binding affinity .

Additionally, research indicates that fluorinated biphenyls are increasingly used in developing organic semiconductors due to their electron-deficient nature, which is beneficial for charge transport properties . The structural modifications involving bromomethyl groups have been shown to significantly impact the electronic properties of these compounds.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)biphenyl primarily involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is harnessed in various synthetic applications to modify the structure and properties of target molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-(Bromomethyl)biphenyl and Structural Analogues

Compound Name Molecular Formula Key Structural Differences Reactivity/Applications Reference
3-(Bromomethyl)-2-methyl-1,1'-biphenyl C₁₄H₁₃Br Methyl group at position 2 Enhanced steric hindrance slows substitution; used in sterically demanding syntheses
3-(Chloromethyl)biphenyl C₁₃H₁₁Cl Chlorine instead of bromine Lower reactivity in SN2 due to weaker leaving group; cheaper but less versatile
3-(Bromomethyl)benzonitrile C₈H₆BrN Nitrile group at position 3 Polar nitrile enhances solubility; used in agrochemical intermediates
3-(Bromomethyl)phenol C₇H₇BrO Phenolic -OH instead of biphenyl Acidic proton enables hydrogen bonding; antimicrobial applications
Phenyl 2-(bromomethyl)benzoate C₁₄H₁₁BrO₂ Ester group at position 2 Biphenyl ester structure used in polymer cross-linking

Positional Isomers

  • 4-(Bromomethyl)biphenyl : Bromomethyl at the para position. Exhibits faster substitution due to reduced steric hindrance compared to the meta isomer .
  • 2-(Bromomethyl)biphenyl : Ortho substitution leads to significant steric clashes, limiting utility in sterically sensitive reactions .

Halogen-Substituted Derivatives

  • Bromine vs. Chlorine : Bromine’s larger atomic radius (1.85 Å vs. 1.75 Å) and polarizability enhance its leaving-group ability, making this compound 10–100x more reactive in SN2 reactions than chlorinated analogues .
  • Biological Activity: Brominated compounds often show higher antimicrobial potency. For example, 3-(Bromomethyl)phenol inhibits E. coli at 5 µg/mL, whereas the chlorinated analogue requires 20 µg/mL .

Functional Group Additions

  • Methyl Groups : The addition of a methyl group (e.g., 3-(Bromomethyl)-2-methylbiphenyl) introduces steric effects that stabilize transition states in asymmetric catalysis .
  • Nitrile Groups : 3-(Bromomethyl)benzonitrile’s electron-withdrawing nitrile group increases electrophilicity, accelerating Suzuki-Miyaura couplings .

Biological Activity

3-(Bromomethyl)biphenyl is an organic compound characterized by a biphenyl structure with a bromomethyl substituent. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the bromination of biphenyl or similar precursors using reagents such as bromine or N-bromosuccinimide (NBS). The reaction conditions often include the presence of a radical initiator like benzoyl peroxide to facilitate the introduction of the bromomethyl group.

Chemical Structure:

  • Molecular Formula: C13H11Br
  • Molecular Weight: 249.13 g/mol
  • CAS Number: 3864405

The biological activity of this compound is influenced by its ability to interact with various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular functions. This reactivity is crucial for its application in drug development, where it may modulate enzyme activities or receptor functions .

Antitumor Activity

Research has shown that derivatives of biphenyl compounds, including this compound, exhibit significant antitumor properties. For instance, studies on Smac mimetics, which often utilize biphenyl scaffolds, demonstrated efficacy against various cancer cell lines, including MDA-MB-231 (a human breast cancer cell line). These compounds were evaluated based on their ability to inhibit cell growth and induce apoptosis .

Table 1: Antitumor Activity of this compound Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-23115Inhibition of XIAP protein
Analog AHCT11610Induction of apoptosis
Analog BA54920Cell cycle arrest

Antimicrobial Activity

In addition to antitumor effects, this compound and its analogs have shown antimicrobial properties. A study reported that certain brominated biphenyl derivatives exhibited activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Brominated Biphenyl Compounds

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Derivative CS. aureus16 µg/mL
Derivative DPseudomonas aeruginosa64 µg/mL

Case Studies

  • Anticancer Studies : A series of experiments conducted on biphenyl analogs revealed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cells. For instance, compounds with para-substitutions demonstrated higher activity compared to ortho or meta substitutions, suggesting that spatial orientation plays a critical role in binding affinity to targets .
  • Environmental Impact : Research indicates that brominated compounds like this compound can act as endocrine disruptors. Their ability to mimic natural hormones raises concerns regarding their accumulation in ecosystems and potential health risks to humans and wildlife .

Q & A

Q. What are the common synthetic routes for preparing 3-(Bromomethyl)biphenyl, and what factors influence the choice of brominating agents?

  • Methodological Answer : The compound is typically synthesized via bromination of 3-methylbiphenyl. Brominating agents such as N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or HBr/H₂O₂ systems are commonly used. The choice depends on regioselectivity, reaction scale, and purity requirements. For example, radical bromination with NBS minimizes byproducts, while HBr/H₂O₂ is cost-effective for larger batches. Reaction monitoring via TLC or GC-MS ensures completion .

Q. What analytical techniques are recommended for characterizing this compound, and how are standard solutions prepared?

  • Methodological Answer : Characterization employs GC-MS (for purity assessment) and ¹H/¹³C NMR (to confirm substitution patterns). Standard solutions for quantitative analysis are prepared in isooctane at concentrations such as 35 µg/mL, validated for stability under refrigerated conditions. For environmental studies, toluene-nonane matrices (e.g., 50 µg/mL) are used to enhance solubility and detection limits .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation. The compound is moisture-sensitive; store under inert gas (N₂/Ar) at 2–8°C. Quench residues with aqueous Na₂S₂O₃ to neutralize reactive bromine species. Waste must be segregated and treated as halogenated organic waste .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution compared to ortho/para isomers?

  • Methodological Answer : The meta-substitution reduces steric hindrance around the benzylic bromide, enhancing SN₂ reactivity. Computational studies (DFT) show lower activation energy for nucleophilic attack compared to ortho isomers, where proximity to the biphenyl group creates steric clashes. This property is exploited in designing cross-coupling reactions for asymmetric catalysis .

Q. What challenges arise in isolating this compound due to its stability, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is prone to hydrolysis and disproportionation under basic conditions. Anhydrous solvents (e.g., THF, DCM) and low temperatures (0–5°C) improve stability. In situ generation via Appel reaction (PPh₃/CBr₄) minimizes isolation steps. Catalytic TEMPO suppresses radical degradation pathways during bromination .

Q. How can contradictions in reported yields for Suzuki-Miyaura couplings using this compound be resolved through mechanistic studies?

  • Methodological Answer : Divergent yields often stem from ligand-catalyst mismatches. Systematic screening of Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) under kinetic control identifies optimal systems. Mechanistic probes (e.g., Hammett plots) reveal electronic effects of biphenyl substituents on oxidative addition rates .

Q. What role does this compound play in synthesizing macrocyclic compounds, and how is regioselectivity controlled?

  • Methodological Answer : It serves as a bridging unit in dithiaphanes (e.g., 2,17-dithia3.3biphenylophane). Regioselectivity is achieved via slow addition to refluxing basic ethanol (NaOH/EtOH), favoring thioether linkage formation. Chromatographic purification on alumina with hot toluene isolates macrocycles in >90% purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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